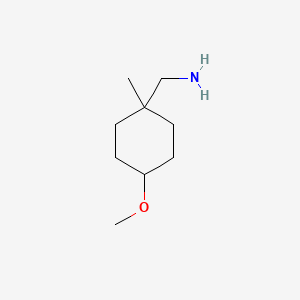
N-(2-aminophenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)quinoline-2-carboxamide is a chemical compound that has been studied in the field of coordination chemistry . It is a potentially tridentate ligand containing secondary amide and N-donor groups .
Synthesis Analysis
The synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported . The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry dichloromethane (DCM) as solvent, lutidine, and TBTU as a coupling agent at room temperature .Molecular Structure Analysis
The molecular structure of N-(2-aminophenyl)quinoline-2-carboxamide is characterized by a dihedral angle between the two quinoline systems . The molecular conformation is stabilized by intramolecular N-H⋯N and C-H⋯O hydrogen bonds, with N-H⋯N being bifurcated towards the two N atoms of the two quinoline rings .Physical And Chemical Properties Analysis
The molecular formula of N-(2-aminophenyl)quinoline-2-carboxamide is C16H13N3O, and its molecular weight is 263.29 .Scientific Research Applications
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have been developed as potential radioligands for positron emission tomography (PET) imaging. These compounds are used for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for understanding various neurological conditions (Matarrese et al., 2001).
Innovative Synthesis Techniques
A microwave-assisted synthesis method has been developed for the preparation of substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient and innovative approach for synthesizing these compounds. This method involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation, simplifying the synthesis process (Bobál et al., 2012).
Novel Compound Synthesis for Metal Coordination
New compounds with quinoline-2-carboxamide structures have been synthesized, featuring nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds are potentially useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO can be released upon irradiation (Yang et al., 2017).
Carbonic Anhydrase Inhibition
Novel quinoline-2-carboxamides have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms. This research is significant in developing novel inhibitors for various hCA isoforms, which are important in physiological processes (Thacker et al., 2019).
Corrosion Inhibition
Quinoline-2-carboxamide derivatives have been examined as corrosion inhibitors for mild steel in hydrochloric acid solution. Their adsorption characteristics at the metal/solution interface play a crucial role in their inhibitory performance, making them valuable in industrial applications (Erami et al., 2019).
DNA-Intercalation and Antitumor Properties
Phenylquinoline-8-carboxamide compounds have been studied for their intercalative interactions with DNA, which correlate with their antitumor properties. Understanding these interactions is key for developing new antitumor drugs (McKenna et al., 1989).
Future Directions
The future directions for research on N-(2-aminophenyl)quinoline-2-carboxamide could involve further exploration of its coordination chemistry and potential biological activities . Given its structural features, it may also be of interest to investigate its potential as a ligand in the synthesis of new coordination complexes.
Mechanism of Action
Target of Action
The primary target of N-(2-aminophenyl)quinoline-2-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
N-(2-aminophenyl)quinoline-2-carboxamide interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal function of the protein kinases, leading to changes in cell survival and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell survival and proliferation. It induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This leads to a decrease in cell survival and an increase in cell death .
Result of Action
The result of N-(2-aminophenyl)quinoline-2-carboxamide’s action is a decrease in cell survival and an increase in cell death . This is achieved through the induction of apoptosis and the inhibition of protein kinases . The compound shows good anti-proliferative activities against several cell lines .
properties
IUPAC Name |
N-(2-aminophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBAFWDZDTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

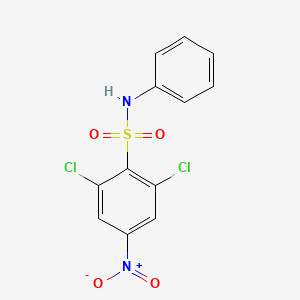
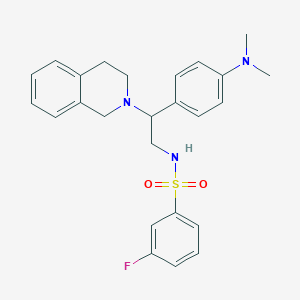
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)

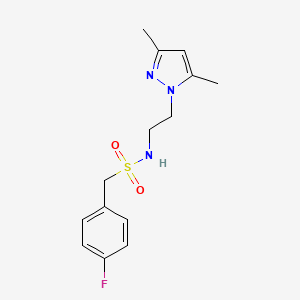
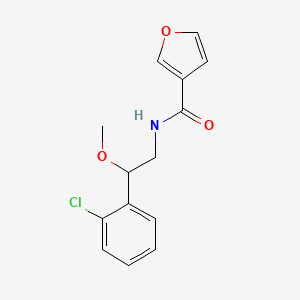
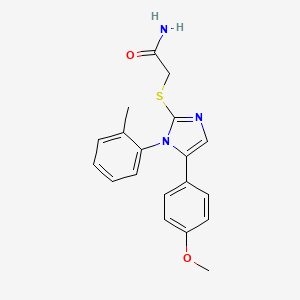
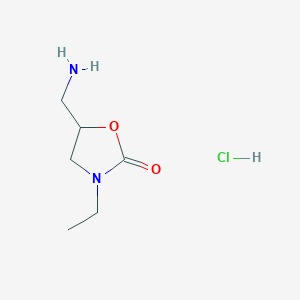
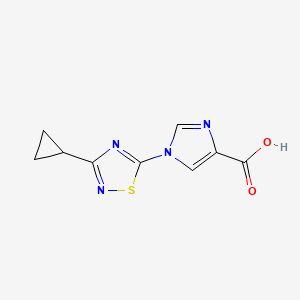

![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
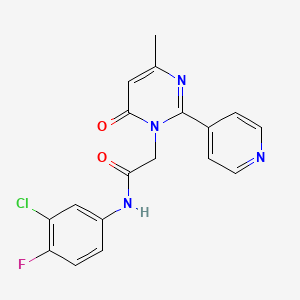
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
